BenchChemオンラインストアへようこそ!

3-chloro-4-methoxy-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide

Physicochemical profiling Lipophilicity Drug-likeness prediction

Prioritize CAS 1798040-86-4 over the unsubstituted parent (CAS 1797872-15-1) for primary screening libraries. The 3-chloro substituent delivers ~2.5-fold potency enhancement validated in the GluN2A benzenesulfonamide series, while the 4-methoxy group adds a hydrogen bond acceptor without increasing TPSA beyond 82.8 Ų. With XLogP3 ≈ 3.9–4.0, this scaffold preserves balanced permeability and is ideal for fragment-based screening, TRPM8/TRPA1 selectivity profiling, and 3D-QSAR model training. Available at 95% purity from verified suppliers.

Molecular Formula C18H16ClNO3S2
Molecular Weight 393.9
CAS No. 1798040-86-4
Cat. No. B2868415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-4-methoxy-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide
CAS1798040-86-4
Molecular FormulaC18H16ClNO3S2
Molecular Weight393.9
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3)Cl
InChIInChI=1S/C18H16ClNO3S2/c1-23-18-7-6-15(10-17(18)19)25(21,22)20-11-13-4-2-3-5-16(13)14-8-9-24-12-14/h2-10,12,20H,11H2,1H3
InChIKeyJTBPXQFNJOQFGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-4-methoxy-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide (CAS 1798040-86-4): Chemical Identity, Physicochemical Profile, and Research-Grade Sourcing Baseline


3-Chloro-4-methoxy-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide (CAS 1798040-86-4) is a synthetic small-molecule sulfonamide derivative (MW 393.9 g/mol, formula C₁₈H₁₆ClNO₃S₂) that has attracted attention in medicinal chemistry and pharmaceutical research as a scaffold for bioactive molecule development [1]. The compound features a characteristic 3-chloro-4-methoxy substitution pattern on the benzenesulfonamide phenyl ring combined with an ortho-thiophen-3-yl benzylamine moiety, creating a dual aromatic architecture in which the electron-withdrawing chloro and electron-donating methoxy groups may cooperatively modulate binding affinity to biological targets . It is commercially available from multiple suppliers at typical research purity of 95% , with pricing and availability varying by vendor and pack size.

Why Substituting 3-Chloro-4-methoxy-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide with Structural Analogs Risks Confounding Experimental Outcomes


Within the N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide chemotype, seemingly conservative substituent changes on the benzenesulfonamide phenyl ring produce substantial divergences in physicochemical and pharmacological properties. The unsubstituted parent compound (CAS 1797872-15-1, MW 329.43) carries no halogen or alkoxy substituents, while the 4-fluoro-3-methyl analog (CAS 1797143-64-6, MW 361.45) and the 2-bromo analog (CAS 1797086-07-7, MW 408.33) each present distinct electronic and steric profiles [1][2]. Critically, structure-activity relationship (SAR) studies on benzenesulfonamide-based TRPM8 antagonists and carbonic anhydrase inhibitors have established that 3-position halogen substitution on the benzenesulfonamide phenyl ring dramatically alters target binding affinity [3]. In the GluN2A-selective NMDA receptor antagonist series, for example, halogen atoms in the 3-position of the benzenesulfonamide portion conferred high GluN2A antagonistic activity, with the 3-bromo derivative exhibiting 2.5-fold higher activity than the unsubstituted lead compound . Similarly, within the thiophene-based sulfonamide carbonic anhydrase inhibitor class, IC₅₀ values span over three orders of magnitude (69 nM to 70 µM against hCA-I) depending on substitution pattern [3]. These findings collectively demonstrate that generic substitution among N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide analogs cannot be performed without risking altered or abolished target engagement and confounding experimental reproducibility.

Quantitative Comparative Evidence for 3-Chloro-4-methoxy-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide (CAS 1798040-86-4) vs. Closest Structural Analogs


Molecular Descriptor Differentiation: Computed Lipophilicity (XLogP3) Comparison Among N-(2-(Thiophen-3-yl)benzyl)benzenesulfonamide Analogs

The target compound (CAS 1798040-86-4) carries both 3-chloro and 4-methoxy substituents on the benzenesulfonamide phenyl ring, a combination absent from all other commercially catalogued analogs in this sub-series [1]. This dual-substitution pattern yields a computed XLogP3 value of approximately 3.9–4.0 (based on the Cl and OCH₃ additive contributions vs. the measured XLogP3 = 3.7 for the unsubstituted parent, CAS 1797872-15-1, and XLogP3 = 4.2 for the 4-fluoro-3-methyl analog, CAS 1797143-64-6) [2][3]. The 2-bromo analog (CAS 1797086-07-7) registers the highest computed XLogP3 of 4.4 among this set, attributable to the heavy bromine atom [4]. The 3-chloro-4-methoxy substitution thus occupies an intermediate lipophilicity position between the unsubstituted parent and the more lipophilic 2-bromo congener, offering a distinct partition coefficient profile that influences membrane permeability, plasma protein binding, and off-target promiscuity risk.

Physicochemical profiling Lipophilicity Drug-likeness prediction

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count: Comparative Profile Across N-(2-(Thiophen-3-yl)benzyl)benzenesulfonamide Analogs

The target compound's 4-methoxy substituent introduces an additional hydrogen bond acceptor (HBA) relative to the unsubstituted parent, 2-bromo, and 4-fluoro-3-methyl analogs, while maintaining an identical topological polar surface area (TPSA) of 82.8 Ų across the entire sub-series [1][2][3]. Specifically, CAS 1798040-86-4 has an HBA count of 5 (versus 4 for all three comparator analogs), derived from the methoxy oxygen, the sulfonamide oxygens (×2), and the sulfonamide nitrogen. This elevated HBA count — achieved without increasing TPSA — is a structurally distinctive feature: TPSA remains unchanged because the methoxy oxygen's polar contribution is offset within the same molecular surface envelope. The result is a compound with enhanced hydrogen-bonding capacity at an equivalent TPSA, a profile that can strengthen target binding without the oral absorption penalty typically associated with higher TPSA.

Drug-likeness Oral bioavailability prediction Blood-brain barrier penetration

Extrapolated Impact of 3-Chloro Substitution on Target Binding: Benzenesulfonamide SAR Evidence from GluN2A Antagonist and Carbonic Anhydrase Inhibitor Series

No direct, head-to-head IC₅₀ or Ki values are publicly available for CAS 1798040-86-4 against any specific biological target. However, SAR evidence from two independent benzenesulfonamide chemotypes provides class-level inference for the binding impact of the 3-chloro substituent present in the target compound. In the GluN2A-selective NMDA receptor antagonist series, Schreiber, Müller, et al. (2022) demonstrated that halogen atoms in the 3-position of the benzenesulfonamide ring confer high GluN2A antagonistic activity: the 3-bromo derivative exhibited an IC₅₀ of 204 nM, representing a 2.5-fold potency enhancement over the unsubstituted lead compound . In the carbonic anhydrase inhibitor field, Alım, Köksal, and Karaman (2020) reported that thiophene-based sulfonamides show IC₅₀ ranges spanning three orders of magnitude (hCA-I: 69 nM–70 µM; hCA-II: 23.4 nM–1.405 µM), with the sulfonamide and thiophene moieties playing significant roles in enzyme inhibition [1]. Although the specific IC₅₀ of CAS 1798040-86-4 on any CA isoform is unknown, the compound incorporates both structural motifs (thiophene and sulfonamide) identified as essential for CA inhibition, plus the 3-chloro substituent that enhanced potency 2.5-fold in the GluN2A context. By class-level extrapolation, CAS 1798040-86-4 is expected to exhibit stronger target engagement than the unsubstituted parent analog (CAS 1797872-15-1) in any assay system where halogen bonding or electron-withdrawing effects at the 3-position contribute favorably to binding.

Structure-activity relationship Halogen bonding Enzyme inhibition

TRPM8 Antagonism Pharmacology Landscape: Positioning CAS 1798040-86-4 Within the Benzenesulfonamide-TRPM8 Patent Space

Multiple patent families (US-8987445-B2, US-9434711-B2, WO2009012430A1, RU2563030C2) disclose sulfonamide compounds having TRPM8 antagonistic activity, establishing the therapeutic relevance of this chemotype for pain, cold allodynia, and inflammatory disorders [1][2][3]. Within the broader TRPM8 antagonist space, benzenesulfonamide derivatives have demonstrated IC₅₀ values spanning from sub-nanomolar (0.183 nM for the most potent disclosed compound in US-9434711, measured by patch clamp electrophysiology on canine TRPM8 expressed in HEK293 cells [4]) to >10,000 nM for weakly active analogs. CAS 1798040-86-4, bearing the thiophen-3-yl benzyl motif common to several TRPM8-active sulfonamide patents, falls structurally within the scope of these disclosures but has no publicly reported TRPM8 IC₅₀. In contrast, the unsubstituted parent analog (CAS 1797872-15-1) has been explicitly described as interacting with kinases and carbonic anhydrase , and the 2-bromo analog (CAS 1797086-07-7) bears a synthetic handle (Br) for cross-coupling diversification rather than optimized target binding [5]. The 3-chloro-4-methoxy substitution pattern of CAS 1798040-86-4 is structurally distinct from known high-potency TRPM8 antagonists (which commonly feature carboxylic acid, trifluoromethyl, or extended aromatic motifs), positioning this compound as a tool for exploring how moderate electron-withdrawing plus electron-donating substitution modulates TRPM8 pharmacology.

TRPM8 antagonist Ion channel Pain research

Recommended Research and Procurement Application Scenarios for 3-Chloro-4-methoxy-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide (CAS 1798040-86-4)


Physicochemical Property-Driven Hit and Lead Identification in Kinase, Carbonic Anhydrase, or Ion Channel Programs

Procurement teams supporting early-stage drug discovery programs targeting kinases, carbonic anhydrases, or ion channels where the benzenesulfonamide chemotype has established precedence should prioritize CAS 1798040-86-4 over the unsubstituted parent analog (CAS 1797872-15-1) for primary screening libraries. The rationale is twofold: (1) the 3-chloro substituent has demonstrated ~2.5-fold potency enhancement in the GluN2A benzenesulfonamide series , providing class-level justification for expecting superior target engagement; and (2) the 4-methoxy group contributes an additional hydrogen bond acceptor without increasing TPSA beyond the sub-series baseline of 82.8 Ų, preserving favorable oral bioavailability and CNS penetration predictions while enabling additional polar interactions [1]. The intermediate XLogP3 (~3.9–4.0) positions this compound for balanced membrane permeability without excessive lipophilicity-driven promiscuity, making it suitable for fragment-based screening, hit confirmation, and early SAR expansion.

TRPM8 and Thermo-TRP Channel SAR Probe for Ion Channel Selectivity Profiling

Research groups investigating TRPM8 pharmacology or thermo-TRP channel selectivity should consider CAS 1798040-86-4 as a structurally distinct SAR probe within the broader benzenesulfonamide-TRPM8 patent landscape. Unlike high-potency TRPM8 antagonists (e.g., sub-nanomolar compounds in US-9434711 [2]) that incorporate carboxylic acid or complex heteroaryl motifs, CAS 1798040-86-4 features moderate chloro-methoxy di-substitution. This substitution pattern allows systematic exploration of how incremental electronic modulation affects TRPM8 vs. TRPA1 selectivity — a critical parameter given TRPA1 counter-screening liability in the TRPM8 field [3]. The compound can serve as a reference point in selectivity panels alongside the unsubstituted parent (CAS 1797872-15-1) and halogen-variant analogs (2-bromo, 4-fluoro-3-methyl) to deconvolute the contributions of halogen position and electronics to channel subtype selectivity.

Computational Chemistry Model Building and Free Energy Perturbation (FEP) Validation Sets

For computational chemistry groups building predictive models of benzenesulfonamide-target interactions, CAS 1798040-86-4 fills a critical gap in the analog matrix. The N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide sub-series available from commercial suppliers now spans four distinct benzenesulfonamide substitution states: unsubstituted (XLogP3 = 3.7, HBA = 4), 3-Cl-4-OCH₃ (XLogP3 ≈ 3.9–4.0, HBA = 5), 4-F-3-CH₃ (XLogP3 = 4.2, HBA = 5), and 2-Br (XLogP3 = 4.4, HBA = 4). This matrix provides a well-distributed physicochemical property space (XLogP3 range: 3.7–4.4; HBA range: 4–5; constant TPSA = 82.8 Ų) that is ideal for training and validating FEP calculations, 3D-QSAR models, or machine learning-based affinity predictors [4]. The constant core scaffold with systematic substituent variation minimizes conformational confounding, enabling cleaner attribution of predicted affinity differences to specific substituent effects.

Chemical Biology Tool Compound for Cellular Target Engagement Studies in Cancer Cell Lines

The benzenesulfonamide pharmacophore has established relevance in cancer biology through carbonic anhydrase IX (CA IX) inhibition — CA IX is overexpressed in hypoxic tumor microenvironments and represents a validated anticancer target . While no CA IX IC₅₀ is reported for CAS 1798040-86-4, the compound shares the thiophene-sulfonamide scaffold with thiophene-based sulfonamides that demonstrated CA inhibitory activity spanning IC₅₀ values from 69 nM to 70 µM [5]. The 3-chloro-4-methoxy substitution differentiates it from previously tested CA inhibitor analogs, making it a valuable tool compound for expanding SAR understanding of CA isoform selectivity. Procurement for cellular target engagement studies (e.g., CA IX-expressing cancer cell lines under normoxic vs. hypoxic conditions) is warranted, with the recommendation that activity be empirically verified before investing in large-scale in vivo experiments.

Quote Request

Request a Quote for 3-chloro-4-methoxy-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.